

Molecular Characterization & Inhibitory Activity

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

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TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor of the indolocarbazole class [1]. The following data summarizes its activity against FLT3 D835Y in comparison with other mutations.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of TTT-3002

Assay Type	FLT3/ITD	FLT3/D835Y	FLT3/ITD with F691L "Gatekeeper" Mutation	Key Context
Anti-proliferation (Cell Viability) [2] [3]	< 1.0 nM	4.1 nM	Active (specific value not provided)	Maintains potency against resistant mutations
FLT3 Autophosphorylation [1]	100 - 250 pM	Potent activity confirmed	Information not provided	Most potent FLT3 inhibitor reported at the time

Table 2: Comparative Inhibitor Activity Against FLT3 D835Y (Proliferation IC₅₀)

FLT3 Inhibitor	IC ₅₀ against FLT3/D835Y	Activity Relative to TTT-3002
TTT-3002 [3]	4.1 nM	(Benchmark)

FLT3 Inhibitor	IC ₅₀ against FLT3/D835Y	Activity Relative to TTT-3002
Sorafenib [2] [3]	> 2000 nM	Inactive / Significantly less potent
Quizartinib (AC220) [2] [3]	> 100 nM	Inactive / Significantly less potent
Lestaurtinib (CEP-701) [3]	9.8 nM	Approximately 2-fold less potent
Midostaurin (PKC412) [3]	10.0 nM	Approximately 2-fold less potent

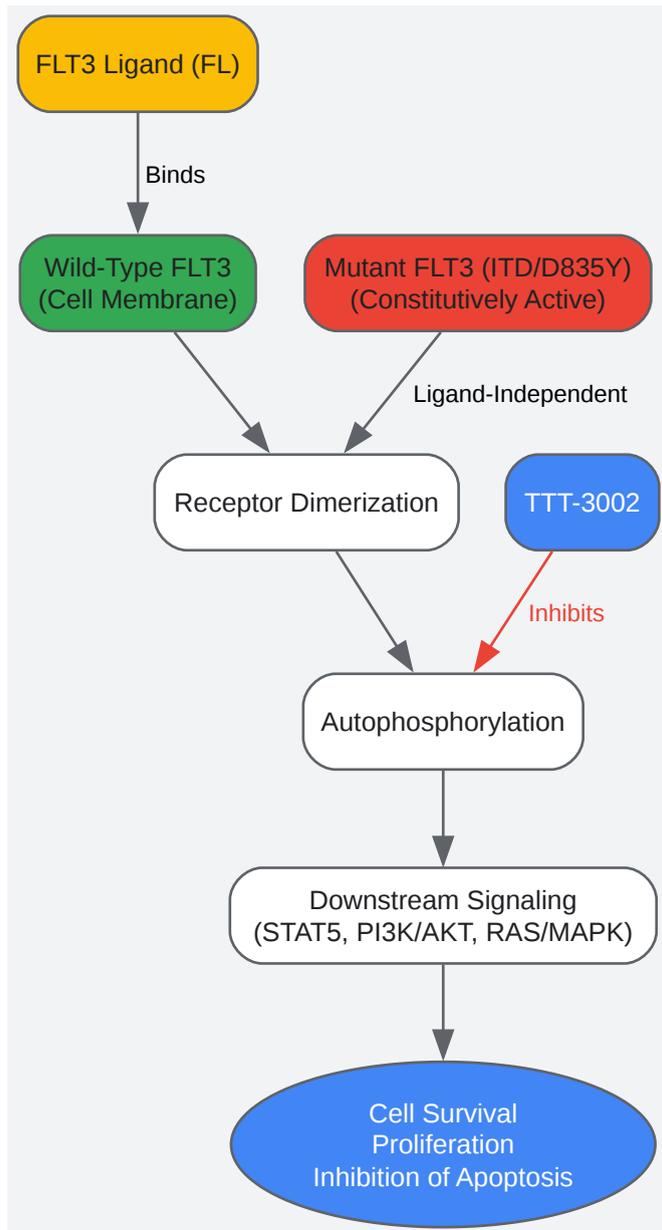
Detailed Experimental Protocols

The key findings on TTT-3002 are based on the following standardized experimental methods:

- **Cell-Based Proliferation (MTT) Assay:** The half-maximal inhibitory concentration (IC₅₀) for cell proliferation was determined using the MTT colorimetric assay [1]. Briefly, FLT3-mutant human leukemia cell lines (e.g., MV4-11 for ITD) or Ba/F3 cells engineered to express specific FLT3 mutants (e.g., D835Y) were seeded in 96-well plates and cultured with serially diluted TTT-3002 for a set period (typically 48-72 hours). MTT reagent was added, and the optical density of the formazan product, which correlates with the number of viable cells, was measured at 570 nm. IC₅₀ values were calculated by linear regression analysis relative to a DMSO vehicle control [2] [1].
- **Immunoprecipitation and Western Blotting for FLT3 Phosphorylation:** To measure direct target inhibition, cells were treated with TTT-3002 for a short period (e.g., 1 hour) [2] [1]. Whole-cell protein extracts were prepared, and the FLT3 receptor was isolated from the lysate via immunoprecipitation using an FLT3-specific antibody. The immunoprecipitated proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated tyrosine (e.g., 4G10) and total FLT3. The level of phosphorylated FLT3, indicative of its activation state, was visualized and quantified using methods like enhanced chemiluminescence or a LI-COR imager, and the IC₅₀ for autophosphorylation was determined [2] [1].
- **In Vivo Mouse Models:** The in vivo efficacy of TTT-3002 was evaluated in mouse transplantation models of leukemia [2] [1]. For example, mice were injected via tail vein with Ba/F3 cells engineered to express a resistant FLT3 mutant (e.g., F691L/ITD) and a luciferase reporter gene. After engraftment was confirmed by bioluminescence imaging, mice were treated with TTT-3002 (e.g., 6 mg/kg) or a control inhibitor (e.g., sorafenib) via oral gavage for several weeks. Tumor burden was monitored weekly by measuring bioluminescence, and survival was tracked. Studies also assessed disease progression in organs by measuring spleen weight and performing histopathological analysis on bone marrow and other tissues [2] [1].

Mechanism of Action & Resistance

The following diagram illustrates the mechanism of FLT3 activation and inhibition by TTT-3002.



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FLT3 Signaling and TTT-3002 Inhibition

- **Overcoming Resistance:** The D835Y mutation is located in the activation loop of the FLT3 kinase domain and stabilizes the active conformation, which reduces the binding affinity of many type II inhibitors like sorafenib and quizartinib [2] [4]. TTT-3002 was identified for its ability to overcome this

mechanism, maintaining potent activity against D835Y and other activation loop mutants, as well as the gatekeeper F691L mutation that confers resistance to other agents [2].

- **Protein Binding:** A potential reason for the clinical failure of earlier FLT3 inhibitors (e.g., lestaurtinib) is high binding to human plasma proteins, which drastically reduces the fraction of free, active drug available [2]. Studies indicated that TTT-3002 is only moderately protein bound in human plasma, predicting a better likelihood of achieving effective FLT3 inhibition in patients [2].

Conclusion and Research Context

In summary, TTT-3002 emerged as a highly potent FLT3 inhibitor in preclinical studies, with notable **picomolar to low nanomolar activity against the resistant D835Y mutation** [2] [3] [1]. Its profile suggests potential to overcome major clinical limitations of earlier FLT3 inhibitors.

It is important to note that the search results indicate this compound was primarily investigated in the 2014-2017 timeframe. For the most current status of this research pathway, I recommend consulting clinical trial databases and recent scientific literature to see if TTT-3002 or optimized derivatives have progressed toward clinical development.

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